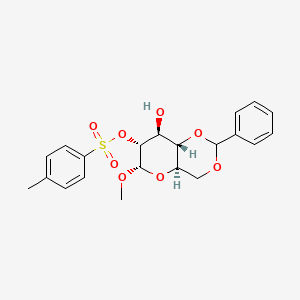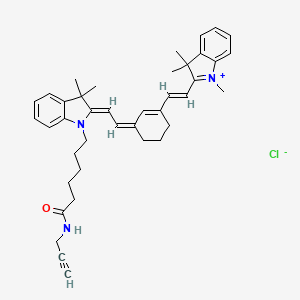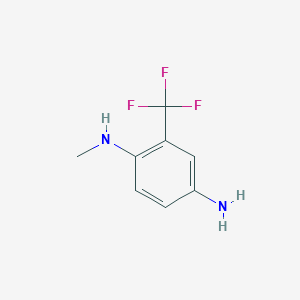![molecular formula C18H22N4 B15202109 (1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is a complex organic compound characterized by its bipyridine core and dimethylethenamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Introduction of Dimethylethenamine Groups: The dimethylethenamine groups are introduced via a substitution reaction, where the bipyridine core reacts with N,N-dimethylethenamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of (1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The dimethylethenamine groups may interact with biological membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the dimethylethenamine groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
N,N-Dimethylethylenediamine: A compound with similar dimethylethenamine groups but lacking the bipyridine core.
Uniqueness
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is unique due to its combination of the bipyridine core and dimethylethenamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in coordination chemistry, biological imaging, and therapeutic research.
Propriétés
Formule moléculaire |
C18H22N4 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(Z)-2-[2-[4-[(Z)-2-(dimethylamino)ethenyl]pyridin-2-yl]pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C18H22N4/c1-21(2)11-7-15-5-9-19-17(13-15)18-14-16(6-10-20-18)8-12-22(3)4/h5-14H,1-4H3/b11-7-,12-8- |
Clé InChI |
PMOOYDXWOVKBRY-OXAWKVHCSA-N |
SMILES isomérique |
CN(/C=C\C1=CC(=NC=C1)C2=NC=CC(=C2)/C=C\N(C)C)C |
SMILES canonique |
CN(C)C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
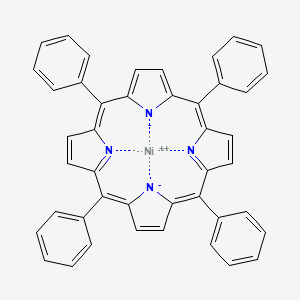

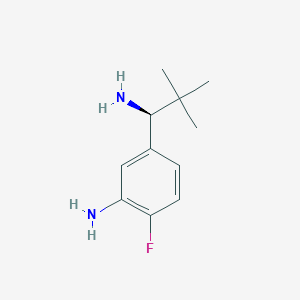
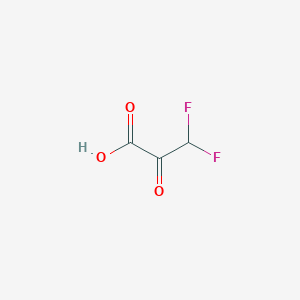


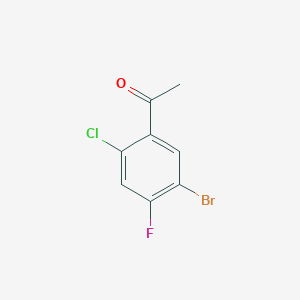


![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
